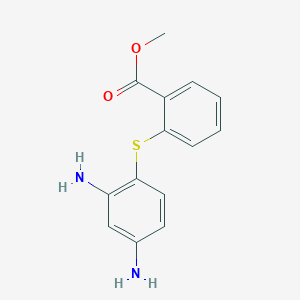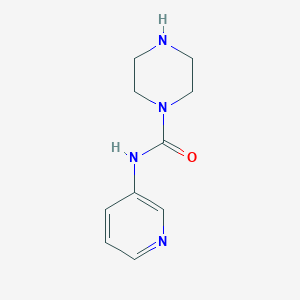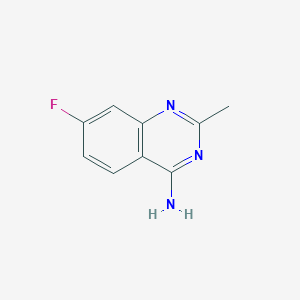
2-Methylpentane-1,2-diamine
Vue d'ensemble
Description
2-Methylpentane-1,2-diamine, also known as 2-Methylpentamethylenediamine, is an organic compound that is part of the amine family . It is a colorless liquid and has a molecular weight of 116.21 . This diamine is obtained by the hydrogenation of 2-methylglutaronitrile .
Molecular Structure Analysis
The molecular formula of this compound is C6H16N2 . The InChI code is 1S/C6H16N2/c1-3-4-6(2,8)5-7/h3-5,7-8H2,1-2H3 .
Chemical Reactions Analysis
This compound can serve as a curing agent for epoxy resin systems. It provides good adhesion to metals and resistance against corrosion and other chemicals . It can also be used as a chain extender for polyurethane applications . Its derivatives like aspartic esters, secondary amines, aldimines, and ketoimines serve as curatives in polyurea systems .
Physical and Chemical Properties Analysis
This compound is a clear, low viscosity liquid . It has a boiling point of 192 °C and a specific gravity of 0.86 at 25°C . The refractive index is 1.4588 at 25°C .
Applications De Recherche Scientifique
Carbon Dioxide Absorption
2-Methylpentane-1,2-diamine, under the name 1,5-diamino-2-methylpentane (DAMP), has been explored in research for its ability to absorb carbon dioxide. Studies have examined its efficiency in capturing CO2 in aqueous solutions, comparing it with other amines like MEA and MDEA. DAMP has shown promising results in equilibrium CO2 loading, absorption rate, and cyclic capacity, making it a potential candidate for industrial CO2 capture processes (Azhgan, Farsi, & Eslamloueyan, 2016); (Azhgan, Farsi, & Eslamloueyan, 2017).
Polymer Chemistry
In the field of polymer chemistry, this compound has been used in the formation of polyurea. Its infrared temperature studies have helped in understanding the changes observed in ordered and disordered hydrogen-bonded ureas, which are important in the development of various polymeric materials (Coleman et al., 1997).
Coordination Chemistry
This compound has also been significant in coordination chemistry. It has been involved in the conformational analysis of coordination compounds, particularly in chelate ring formations in various complexes. This research contributes to the broader understanding of molecular structures and reactions in coordination compounds (Hawkins et al., 1982).
Metal-Ion Complexes
The reactivity of this compound with metal ions has been explored, particularly in the formation of metal-ion complexes. These studies are essential for the development of new materials with specific electronic, magnetic, or catalytic properties (Morgan, Martin, & Curtis, 1979); (Chattopadhyay et al., 2006).
Bio-Based Chemical Production
In bioengineering, the compound has been used in biotransformation processes. Specifically, the transformation of this compound to 3-methylpiperidine by recombinant Escherichia coli cells has been demonstrated, indicating its potential in biotechnological applications (Borlinghaus et al., 2019).
Synthesis and Material Science
Furthermore, this compound has been utilized in the synthesis of perovskite-like structures, showcasing its role in material science and its potential in developing new materials with unique properties (Corradi et al., 1995).
Mécanisme D'action
Target of Action
2-Methylpentane-1,2-diamine, also known as 2-Methylpentamethylenediamine, is an organic compound that is part of the amine family . It primarily targets polyamide plastics, films, and fibers , epoxy resin systems , and polyurethane applications . It serves as a curing agent for epoxy resin systems, providing good adhesion to metals and resistance against corrosion and other chemicals . It can also be used as a chain extender for polyurethane applications .
Mode of Action
This compound interacts with its targets by acting as a curing agent and a chain extender . As a curing agent, it provides toughness, low blush, uniform finish, high gloss, and improves UV stability . It reduces gel time and is compatible with epoxy resins . As a chain extender, it can be used with polyurethane dispersions (PUDs) .
Biochemical Pathways
In polyamides, this compound acts as a crystallinity disruptor . This makes polymers amorphous in structure and slows down crystallization . It lowers the melting point, improves surface appearance, increases abrasion resistance, and dye uptake . It also reduces water absorption, gelling, melt, and quench temperatures .
Pharmacokinetics
It is amiscible compound, meaning it can mix in all proportions with water . This property can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action result in improved properties of the materials it interacts with. For instance, in epoxy resin systems, it provides toughness, low blush, uniform finish, high gloss, and improves UV stability . In polyamides, it improves surface appearance, increases abrasion resistance, and dye uptake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its distribution in the environment . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methylpentane-1,2-diamine are not fully understood due to the limited available research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can serve as a curing agent for epoxy resin systems, indicating that it may interact with the epoxy groups in these systems
Cellular Effects
The cellular effects of this compound are also not well-studied. It is known that this compound can influence cell function in certain contexts. For example, in polyamides, this compound acts as a crystallinity disruptor . This disrupts the normal structure of the polymers, making them amorphous and slowing down crystallization . This can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that this compound can exert its effects at the molecular level. For example, it can interact with epoxy groups in epoxy resin systems, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that this compound can have long-term effects on cellular function. For example, it can disrupt the normal structure of polymers in polyamides, making them amorphous and slowing down crystallization This can lead to changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins
Subcellular Localization
It is known that this compound can interact with various targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propriétés
IUPAC Name |
2-methylpentane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-4-6(2,8)5-7/h3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDPMVLRRITCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-68-6 | |
| Record name | 2-methylpentane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)
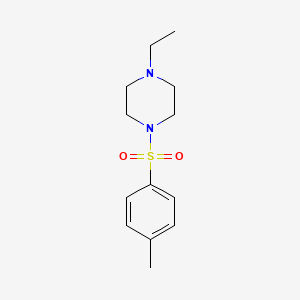

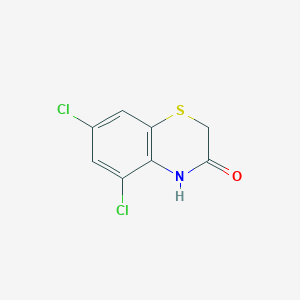


![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)
